molecular formula C17H15N3O4S B15028043 (5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B15028043
M. Wt: 357.4 g/mol
InChI Key: SFCMVVWGESVHJN-UVTDQMKNSA-N
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Description

(5Z)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a furan ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, typically using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Imidazolidinone Core: This involves the cyclization of a suitable diamine with a carbonyl compound.

    Final Coupling Reaction: The final step involves coupling the furan and imidazolidinone intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitro groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The furan and imidazolidinone rings can participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines are the major products when the nitro group is reduced.

    Substitution: Depending on the substituents introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Probes: Utilized as a probe in studying biological pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Diagnostics: Used in the development of diagnostic tools.

Industry

    Materials Science: Employed in the synthesis of advanced materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the sulfur atom play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry.

    Levalbuterol Related Compound D: A compound related to the bronchodilator levalbuterol.

Uniqueness

(5Z)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a nitrophenyl group, a furan ring, and an imidazolidinone core. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H15N3O4S/c1-2-9-19-16(21)14(18-17(19)25)10-13-7-8-15(24-13)11-3-5-12(6-4-11)20(22)23/h3-8,10H,2,9H2,1H3,(H,18,25)/b14-10-

InChI Key

SFCMVVWGESVHJN-UVTDQMKNSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])NC1=S

Origin of Product

United States

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